molecular formula C10H9F3O B1464559 2-(Trifluoromethyl)-2-indanol CAS No. 1250172-63-4

2-(Trifluoromethyl)-2-indanol

Cat. No. B1464559
M. Wt: 202.17 g/mol
InChI Key: WKGOHENPQPGQRQ-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .


Synthesis Analysis

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. This is achieved through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a key functional group in many pharmaceutical and agrochemical compounds. It can significantly affect the molecular structure and properties of the compounds .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can react with primary and secondary amines following chemical derivatization with trifluoroacetic anhydride .


Physical And Chemical Properties Analysis

Compounds with trifluoromethyl groups often exhibit unique physical and chemical properties. For example, 2-Amino-2-(trifluoromethoxy)butanoic acid, a compound with a -CF3 group, has been synthesized and its measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : An efficient one-pot synthesis method for trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using 2-(trifluoromethyl)acrylic acid under superacidic conditions has been developed (Prakash et al., 2010).
  • Characterization of Derivatives : 5-Trifluoromethyl-2-indanone, a derivative, has been synthesized and characterized, indicating its application in pesticide, medicine, dyes, and functional materials due to unique physical, chemical, and bioactive properties (Qian, 2014).
  • Palladium-Catalyzed Carbonylative Cyclization : This process has been used to prepare indanones and 2-cyclopentenones, suggesting potential applications in organic synthesis (Gagnier & Larock, 2003).

Applications in Organic Chemistry and Catalysis

  • Domino Transformations : 2-Bromo-3-arylpropenyl trifluoromethyl ketones underwent aza-Michael/hydroxyalkylation domino reactions, leading to the formation of 2-amino-1-trifluoromethyl indenols, showcasing the versatility of trifluoromethylated compounds in organic reactions (Rulev et al., 2007).
  • Selective Oxidation and Etherification Catalysts : The coordination environment of palladium dichloride plays a critical role in selective oxidation or etherification of secondary benzylic alcohols, showcasing its potential in fine chemical synthesis (Bouquillon et al., 2000).

Biologically Active Compounds and Synthesis

  • Trifluoromethyl-substituted Heteroarenes : These compounds, including those derived from 2-(trifluoromethyl)-2-indanol, have been identified as biologically active and useful for constructing various pharmaceutical compounds (Murugan et al., 2019).
  • Synthesis of Optically Active Derivatives : Optically active vicinal cis-aminoindanols, synthesized from 1-indanones, have applications as vital sources for HIV-1 protease inhibitors and as chiral ligands or auxiliaries in asymmetric transformations (Cho & Choi, 2002).

Safety And Hazards

The safety and hazards of trifluoromethylated compounds can vary widely. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of trifluoromethylation reactions is expected to see further improvements, enriching the community towards further development of agrochemical drugs . The incorporation of trifluoromethyl groups into organic motifs is expected to continue growing .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-dihydroinden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(14)5-7-3-1-2-4-8(7)6-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOHENPQPGQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-2-indanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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